Lipophilicity and H-Bonding vs. Des-methyl Analog
The C4-methyl group in the target compound significantly increases lipophilicity compared to the des-methyl analog (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid. This is reflected in a computed XLogP3 value of 0.8 for the target compound versus 0.4 for the analog, a 100% increase in calculated logP [1]. The target compound also has one fewer hydrogen bond donor (1 vs 2), which can enhance membrane permeability [1].
| Evidence Dimension | Lipophilicity and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3: 0.8; H-Bond Donor: 1 |
| Comparator Or Baseline | (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS 25947-11-9); XLogP3: 0.4; H-Bond Donor: 2 |
| Quantified Difference | XLogP3: +0.4 (100% increase); H-Bond Donor: -1 |
| Conditions | Computed properties from PubChem (PubChem release 2025.04.14) [1] |
Why This Matters
Lipophilicity (logP) is a critical determinant of a molecule's ability to cross biological membranes, influencing absorption and distribution, making the target compound a more drug-like scaffold for hit-to-lead campaigns than the less lipophilic analog.
- [1] PubChem. (2026). Computed Descriptors for CID 819380 and CID 135400683. National Center for Biotechnology Information. Retrieved April 18, 2026. View Source
